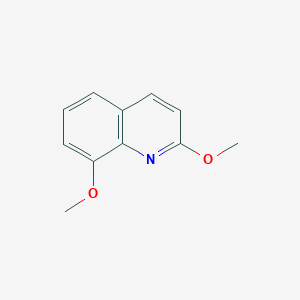

8-Methoxy-2-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. mdpi.comthieme-connect.com Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets. mdpi.comnih.gov This versatility has led to the development of numerous quinoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antiparasitic properties. mdpi.comthieme-connect.comnih.gov

The unique structural features of the quinoline nucleus allow for the strategic design and synthesis of novel bioactive molecules. thieme-connect.com Researchers have extensively modified the quinoline core to enhance its pharmacological properties, such as solubility, bioavailability, and target selectivity. thieme-connect.com The ability of quinoline to interact with biological targets like enzymes and receptors, and even to intercalate with DNA, underpins its therapeutic potential. nih.gov Consequently, many quinoline derivatives have been successful in preclinical and clinical studies, and some have been developed into clinically used drugs. mdpi.comthieme-connect.com

Overview of Methoxy-Substituted Quinoline Derivatives in Academic Studies

The introduction of methoxy (B1213986) (-OCH₃) groups onto the quinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and biological activity. These electron-donating groups can enhance resonance stabilization and alter the reactivity of the ring system. Academic research has explored a wide array of methoxy-substituted quinolines, revealing a diverse range of potential applications.

For instance, studies have shown that methoxy-substituted quinolines can exhibit potent antimicrobial and antifungal activities. The methoxy groups can increase the lipophilicity of the compounds, which may improve their ability to permeate microbial cell membranes. nih.gov Research on 8-methoxyquinoline (B1362559), for example, has demonstrated strong antifungal activity against Aspergillus flavus and Aspergillus niger and antibacterial activity against Bacillus subtilis and Salmonella spp. mdpi.comnbinno.com Derivatives such as 8-methoxyquinoline-2-carboxamides have also been synthesized and tested for their antibacterial efficacy. nist.gov

In the realm of anticancer research, various methoxyquinoline derivatives have been investigated. For example, 5-bromo-6,8-dimethoxyquinoline has shown significant antiproliferative potency against several cancer cell lines. hmdb.ca Furthermore, certain methoxy-substituted quinolines have been explored as inhibitors of specific enzymes involved in cancer progression, such as EZH2. nih.gov

The synthesis of these derivatives is a key focus of academic studies. Common strategies include the methylation of corresponding hydroxyquinolines or more complex multi-step reactions to build the substituted quinoline system. mdpi.comresearchgate.net For example, 8-methoxyquinoline can be synthesized from 8-hydroxyquinoline (B1678124). mdpi.comnih.gov More complex structures, like 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316), are synthesized as key intermediates for further functionalization. mdpi.comnih.gov

While extensive research exists for many methoxyquinoline isomers, specific data for 8-Methoxy-2-methoxyquinoline (2,8-dimethoxyquinoline) is notably sparse in readily accessible scientific literature. Searches for this specific compound primarily yield results for its precursors or more complex derivatives, such as 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde mdpi.comnih.gov and other 5,8-dimethoxyquinoline (B1605891) systems. thieme-connect.comscispace.com This suggests that while the dimethoxyquinoline core is of interest as a synthetic building block, the parent compound itself has not been a major focus of published biological or application-oriented research.

Interactive Table of Methoxyquinoline Derivatives in Research

| Compound Name | Area of Study | Reported Finding/Application | Reference(s) |

| 8-Methoxy-2-methylquinoline | Medicinal Chemistry | Studied for potential antimicrobial, antifungal, and anticancer properties. | |

| 3,8-Dimethoxyquinoline | Antimicrobial Research | Exhibits activity against Gram-positive and Gram-negative bacteria. | |

| 8-Methoxyquinoline | Antimicrobial Research | Shows strong antifungal and antibacterial activities. | mdpi.comnbinno.com |

| 5-Bromo-6,8-dimethoxyquinoline | Anticancer Research | Displays significant antiproliferative potency against various cancer cell lines. | hmdb.ca |

| 2,8-dihydroxy-3,4-dimethoxyquinoline | Antioxidant Research | Exhibits radical scavenging and antioxidant activity. | |

| Tris(8-methoxy-2-quinolylmethyl)amine | Sensor Technology | Functions as a highly fluorescent probe for Zn²⁺. | researchgate.net |

| 8-Methoxyquinoline-5-amino acetic acid | Agrochemical Research | Investigated for potential herbicidal activity. | nih.gov |

| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | Enzyme Inhibition | Synthesized as a potential EZH2 inhibitor for cancer therapy. | nih.gov |

Current Research Landscape and Emerging Research Gaps in Methoxyquinoline Chemistry

The current research landscape for methoxyquinoline derivatives remains active, driven by the continuous need for new therapeutic agents, particularly for diseases like cancer and multi-drug resistant infections. nih.gov A significant area of focus is the design and synthesis of novel derivatives with improved potency and selectivity for specific biological targets. This includes the creation of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties to develop agents with dual modes of action. nist.gov

Despite the breadth of research, several gaps and future opportunities exist. A critical research gap is the lack of comprehensive studies for certain methoxyquinoline isomers, such as the specific compound This compound . While its substituted analogues are used in synthesis, the fundamental properties and potential biological activities of the parent compound remain largely unexplored in published literature.

Furthermore, there is a need for more in-depth mechanistic studies to fully understand how these compounds exert their biological effects. For many derivatives, the precise molecular interactions with their biological targets are not fully elucidated. Future research could also focus on the development of more efficient and environmentally friendly "green" synthetic methods to produce these valuable compounds. mdpi.com Investigating the metabolic pathways and potential toxicity of new methoxyquinoline derivatives is another crucial area that requires more attention to ensure their viability as safe therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-9-5-3-4-8-6-7-10(14-2)12-11(8)9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGIVBQTXPSLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methoxyquinoline Derivatives

Classical and Contemporary Synthetic Approaches to Methoxyquinoline Nuclei

The formation of the methoxyquinoline nucleus, the fundamental framework of these compounds, can be approached in two primary ways: building the quinoline (B57606) ring system with the methoxy (B1213986) group already incorporated or attaching the methoxy group to a pre-formed quinoline ring.

Cyclization Reactions for Quinoline Ring Formation

The construction of the quinoline ring often involves cyclization reactions, where acyclic or partially cyclic precursors are transformed into the bicyclic quinoline system. A notable example is the reaction of 2-aminobenzyl alcohol with methoxyacetaldehyde. This method, a variation of the Friedländer synthesis, involves the oxidative cyclization of 2-aminobenzyl alcohols with ketones or, in this case, an aldehyde bearing a methoxy group. nih.govsci-hub.seresearchgate.net The reaction proceeds through an initial oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde, which then undergoes a base-mediated condensation with the methoxyacetaldehyde, followed by cyclization and dehydration to yield the methoxyquinoline product. researchgate.net Various catalytic systems, including those based on iridium, palladium, copper, and rhodium, have been developed to facilitate this transformation under mild conditions. nih.govresearchgate.netorganic-chemistry.org

Alkylation of Hydroxyquinoline Precursors

A widely employed and versatile method for synthesizing methoxyquinolines involves the alkylation of a hydroxyquinoline precursor. mdpi.comresearchgate.net This approach is particularly useful for introducing a methoxy group at a specific position on the quinoline ring, provided the corresponding hydroxyquinoline is readily available. For instance, 8-methoxyquinoline (B1362559) can be synthesized from 8-hydroxyquinoline (B1678124). researchgate.netnnpub.org The reaction is typically carried out by treating the 8-hydroxyquinoline with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base like potassium carbonate. nnpub.orgbsu.edu The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the methylating agent in a nucleophilic substitution reaction to form the ether linkage. researchgate.net This method has been successfully used to prepare various methoxyquinoline derivatives, including 2-chloro-8-methoxyquinoline (B1587709) from 2-chloro-8-hydroxyquinoline. bsu.edu

| Precursor | Reagents | Product | Yield (%) | Reference |

| 8-Hydroxyquinoline | Methyl iodide, Potassium carbonate, Acetone | 8-Methoxyquinoline | 71 | researchgate.net |

| 2-Chloro-8-hydroxyquinoline | Methyl iodide, Potassium carbonate, Acetone | 2-Chloro-8-methoxyquinoline | 67 | bsu.edu |

| 5,7-Dibromo-8-hydroxyquinoline | Dimethyl sulfate | 5,7-Dibromo-8-methoxyquinoline | 95 | acgpubs.org |

Regioselective Functionalization of Methoxyquinoline Scaffolds

Once the methoxyquinoline core is obtained, further functionalization is often necessary to achieve the desired substitution pattern. Electrophilic aromatic substitution reactions are a cornerstone of this functionalization, allowing for the introduction of various substituents at specific positions on the aromatic rings. The position of these incoming groups is directed by the electronic properties of the existing substituents, particularly the methoxy group and the nitrogen atom in the quinoline ring.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. chemistrytalk.orgwikipedia.org The mechanism involves the attack of the pi electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. chemistrytalk.org The regioselectivity of this reaction on methoxyquinolines is influenced by the electron-donating methoxy group and the electron-withdrawing nature of the protonated quinoline nitrogen under acidic conditions.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the quinoline ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). bsu.edu The position of nitration on the 8-methoxyquinoline ring is highly dependent on the reaction conditions. The methoxy group at the 8-position is an activating, ortho-para directing group. However, under the strongly acidic conditions of nitration, the nitrogen of the quinoline ring is protonated, making the heterocyclic ring strongly electron-deficient and deactivating it towards electrophilic attack. elsevierpure.comresearchgate.net

Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring. For 8-methoxyquinoline, nitration has been shown to occur at the C-5 position. researchgate.netnnpub.orgresearchgate.net For example, the nitration of 8-methoxyquinoline yields 5-nitro-8-methoxyquinoline. researchgate.netnnpub.org In some cases, dinitration can occur, as seen in the nitration of 2-chloro-8-hydroxyquinoline to produce 2-chloro-8-hydroxy-5,7-dinitroquinoline.

| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference |

| 8-Methoxyquinoline | Conc. H2SO4, Conc. HNO3 | 5-Nitro-8-methoxyquinoline | 77 | researchgate.net |

| 2-Chloro-8-methoxyquinoline | Conc. H2SO4, Conc. HNO3 | 2-Chloro-8-methoxy-5-nitroquinoline | Not specified | bsu.edu |

| 2-Chloro-8-hydroxyquinoline | Fuming HNO3, Conc. H2SO4 | 2-Chloro-8-hydroxy-5,7-dinitroquinoline | Moderate |

Halogenation, particularly bromination, is another important electrophilic aromatic substitution reaction for functionalizing methoxyquinolines. acs.orgacs.org The regioselectivity of bromination is also governed by the directing effects of the substituents on the quinoline ring. acgpubs.orggelisim.edu.tr

Studies on the bromination of 8-methoxyquinoline have shown that the reaction is highly regioselective, with substitution occurring preferentially at the C-5 position to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield. acgpubs.org This is consistent with the directing effect of the C-8 methoxy group. Even with an excess of bromine, the formation of the 5,7-dibromo derivative is not readily observed, highlighting the strong preference for monosubstitution at the C-5 position. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-bromo derivatives. acgpubs.org

The bromination of other methoxyquinoline isomers has also been investigated. For instance, the bromination of 2-methoxyquinoline (B1583196) has been shown to occur at the C-6 and C-8 positions, and not at the C-4 position as previously reported. rsc.org The bromination of 6-methoxyquinoline (B18371) selectively yields the 5-bromo derivative. gelisim.edu.tr These examples underscore the intricate interplay of electronic and steric factors in determining the outcome of electrophilic halogenation on the methoxyquinoline scaffold. acs.orgthieme-connect.comgelisim.edu.tr

| Starting Material | Brominating Agent | Product(s) | Yield (%) | Reference |

| 8-Methoxyquinoline | Br2 in CH2Cl2 | 5-Bromo-8-methoxyquinoline | 92 | acgpubs.org |

| 6-Methoxyquinoline | Not specified | 5-Bromo-6-methoxyquinoline | Not specified | |

| 8-Hydroxyquinoline | Br2 in CHCl3 | 5,7-Dibromo-8-hydroxyquinoline | 90 | acgpubs.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for the functionalization of the quinoline scaffold. In methoxyquinoline systems, the presence of a good leaving group, often a halogen at the C-2 or C-4 positions, is a prerequisite for these reactions. The electron-withdrawing nature of the quinoline ring nitrogen facilitates nucleophilic attack at these positions.

The reactivity of the quinoline ring towards nucleophilic aromatic substitution (SNAr) can be significantly influenced by the substituents present. For example, an electron-withdrawing group like a fluorine atom can activate the ring for SNAr. The substitution process can also be a key step in multi-step syntheses. In the preparation of certain 5-methoxyquinoline (B23529) derivatives, a crucial step involves the nucleophilic substitution of a chlorine atom at the C-4 position by various primary or secondary amines. nih.gov This is often followed by another substitution at the C-2 position, highlighting the sequential and selective nature of these reactions in building complex molecules. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Methoxyquinolines

| Starting Material | Nucleophile | Position of Substitution | Product Type | Reference |

| 2,4-dichloro-5-methoxyquinoline | Primary/Secondary Amines | C-4 | 4-amino-2-chloro-5-methoxyquinoline derivatives | nih.gov |

| 4-amino-2-chloro-5-methoxyquinoline | Amines | C-2 | 2,4-diamino-5-methoxyquinoline derivatives | nih.gov |

| 2-methyl-4-chloro-6/8-methoxyquinoline | Sulfur Nucleophiles | C-4 | Substituted quinolinyl sulfides | ysu.am |

| 8-Fluoro-6-methoxyquinoline | Amines, Thiols | C-8 | 8-amino/thio-6-methoxyquinolines |

Derivatization at the Quinolyl Carbon Positions (e.g., C-2, C-4, C-5)

Beyond the substitution of leaving groups, the direct functionalization and derivatization of the quinoline core at various carbon positions are crucial for synthesizing a diverse range of compounds.

C-2 Position: The C-2 position of the quinoline ring is susceptible to functionalization. In some methoxyquinoline structures, bromination can occur at the C-2 position in addition to other sites like C-5. researchgate.net This provides a handle for further transformations. The synthesis of 2-alkyl, aryl, and alkenyl-substituted N-heterocycles from N-oxides can be achieved through copper catalysis, demonstrating a method for C-2 derivatization. organic-chemistry.org

C-4 Position: The C-4 position is frequently targeted for derivatization. One notable method is the Wittig reaction, which has been used to prepare 4-(β-alkylvinyl)-6-methoxy-8-nitroquinolines from 6-methoxy-8-nitroquinoline-4-carboxaldehyde. nih.gov This demonstrates the conversion of an aldehyde group at C-4 into a vinyl linkage. Furthermore, palladium-catalyzed C-4 borylation of chloroquinolines using bis(pinacolato)diboron (B136004) [B₂(pin)₂] has been developed as an efficient method. rsc.org This reaction introduces a boronate ester at the C-4 position, which is a versatile intermediate for subsequent cross-coupling reactions. rsc.org

C-5 Position: The C-5 position can also be selectively functionalized. Research has shown that while some cyanated quinolines are resistant to further bromination, methoxyquinolines can be selectively brominated at the C-5 position. researchgate.netresearchgate.net This regioselectivity is a key synthetic advantage. The synthesis of 5-nitro-8-methoxyquinoline from 8-methoxyquinoline is another example of derivatization, in this case, an electrophilic nitration, at the C-5 position. researchgate.net

Table 2: Derivatization at Specific Carbon Positions of Methoxyquinolines

| Position | Reaction Type | Reagents | Starting Material Example | Product Example | Reference |

| C-2, C-5 | Bromination | Br₂ | Methoxyquinoline | 2,5-Dibromo-methoxyquinoline | researchgate.net |

| C-4 | Wittig Reaction | Ylide | 6-methoxy-8-nitroquinoline-4-carboxaldehyde | 4-(β-alkylvinyl)-6-methoxy-8-nitroquinoline | nih.gov |

| C-4 | Borylation | B₂(pin)₂, Pd catalyst | 4-chloro-7-methoxyquinoline-3-carboxylate | 7-methoxy-4-(pinacolboryl)quinoline-3-carboxylate | rsc.org |

| C-5 | Nitration | - | 8-methoxyquinoline | 5-Nitro-8-methoxyquinoline | researchgate.net |

| C-5 | Bromination | - | Methoxy quinolines | 5-bromo-methoxyquinolines | researchgate.net |

Advanced Catalytic Approaches in Methoxyquinoline Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules efficiently and selectively. The synthesis of methoxyquinolines has benefited significantly from these developments, particularly through the use of transition metal catalysts.

Palladium-catalyzed reactions are prominent in this area. For instance, the Buchwald-Hartwig amination has been employed to couple 7-methoxyquinoline-5,8-dione with bromobenzene (B47551) derivatives using a Pd(OAc)₂/Xantphos system. Palladium catalysis is also central to the annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Furthermore, a novel and efficient method for the C-4 borylation of chloroquinolines is achieved through palladium-catalyzed reactions. rsc.org

Copper-catalyzed reactions also offer powerful tools for quinoline synthesis. An efficient synthesis of 2-substituted quinolines involves a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org Additionally, the heterocyclization of 1-(2-aminoaryl)-2-yn-1-ols can be catalyzed by CuCl₂ in an ionic liquid, providing a recyclable catalytic system. researchgate.net

Iron-catalyzed methods are emerging as a cost-effective and environmentally benign alternative. FeCl₃·6H₂O has been used as a readily available and non-toxic catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds. tandfonline.com This protocol is noted for its mild conditions and high yields. tandfonline.com Other advanced methods include visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst, to produce quinolines at room temperature. organic-chemistry.org

Optimization of Reaction Conditions and Yields for Research Scale

Optimizing reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while ensuring efficiency and scalability. For the synthesis of methoxyquinoline derivatives on a research scale, several parameters are systematically investigated.

The choice of catalyst and its loading are primary considerations. In the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone, various catalysts were screened, with FeCl₃·6H₂O proving to be the most effective, affording a 97% yield at a 10 mol% loading. tandfonline.com Increasing the catalyst amount did not improve the yield, while decreasing it led to a drop in product formation. tandfonline.com Similarly, in palladium-catalyzed borylation reactions, the specific ligand (e.g., XPhos) and palladium source (e.g., Pd₂(dba)₃) are crucial variables that are optimized to achieve the desired product. rsc.org

The solvent system plays a significant role. For the synthesis of certain pyrano[3,2-c]quinoline derivatives, different ionic liquids were tested, with [BMIm]Cl identified as the most suitable reaction medium, leading to higher yields compared to other ionic liquids. researchgate.net In other cases, the choice between solvents like acetonitrile, dimethylformamide (DMF), or acetic acid can significantly impact reaction efficiency and regioselectivity.

Temperature and reaction time are also key parameters. A green chemistry approach for synthesizing 6-methoxyquinoline involved heating the reaction mixture at 150°C for 12 hours to achieve a 72% yield. chemicalbook.com In the copper-catalyzed acetoxylation of certain amides, reactions were conducted at 145°C for 24 hours. researchgate.net The optimization process often involves creating a matrix of conditions to identify the ideal combination of these factors, as demonstrated in the development of borylation methods where different bases, palladium sources, and ligands were systematically evaluated. rsc.org

Table 3: Optimization of a Palladium-Catalyzed Borylation Reaction

| Entry | Palladium Source | Ligand | Base | Yield (%) | Reference |

| 1 | Pd₂(dba)₃ | XPhos | KOAc | 0 | rsc.org |

| 2 | Pd(dba)₂ | XPhos | KOAc | 0 | rsc.org |

| 3 | Pd(OAc)₂ | - | KOAc | 30 | rsc.org |

| 4 | Pd(OAc)₂ | - | KOPh | 75 | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Methoxyquinoline Derivatives

Reaction Pathways of Methoxy-Substituted Quinoline (B57606) Rings

The reactivity of the quinoline ring system is significantly influenced by the presence and position of methoxy (B1213986) substituents. These groups, being electron-donating, can activate or deactivate certain positions on the ring towards electrophilic or nucleophilic attack, thereby directing the outcome of various chemical transformations.

Oxidative Transformations of Methoxyquinoline Derivatives

The oxidation of methoxyquinoline derivatives can lead to a variety of products, depending on the oxidizing agent and the specific substitution pattern of the quinoline ring. For instance, the methoxy group itself can be susceptible to oxidation, potentially being converted to a formyl or carboxyl group with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

In some cases, oxidation can result in the formation of quinolin-8-one derivatives or N-oxides. smolecule.comnih.gov The formation of N-oxides can be achieved using reagents like m-chloroperoxybenzoic acid (mCPBA). nih.gov Furthermore, iodine-methanol mediated oxidative-aromatization of 2,3-dihydroquinolin-4(1H)-ones provides a route to 4-methoxyquinolines. mdpi.comresearchgate.net

A study on the oxidation of 8-methoxy-2'-deoxyguanosine by singlet molecular oxygen revealed the formation of several degradation products, including derivatives of 2,2,4-triamino-5-(2H)oxazolone and 2,5-diamino-4H-imidazol-4-one. nih.gov When this modified nucleoside was incorporated into an oligonucleotide, imidazolone (B8795221) was the main degradation product. nih.gov This highlights how the molecular context can influence the outcome of oxidative reactions.

Table 1: Examples of Oxidative Transformations of Methoxyquinoline Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| 2-Chloro-8-methoxyquinoline (B1587709) | Potassium permanganate or chromium trioxide | Formyl or carboxyl derivatives | |

| 8-Benzyloxy-7-fluoro-2-methoxy-quinoline | Potassium permanganate | Quinolin-8-one derivatives | smolecule.com |

| 7-acetamido-8-benzyloxyquinoline | mCPBA | N-oxide derivative | nih.gov |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | Iodine, Methanol | 2-Aryl-6,8-dibromo-4-methoxyquinolines | mdpi.comresearchgate.net |

| 8-methoxy-2'-deoxyguanosine | Singlet molecular oxygen | Oxazolone and imidazolone derivatives | nih.gov |

Reductive Pathways of Methoxyquinoline Derivatives

The reduction of the quinoline ring in methoxy-substituted derivatives typically leads to the formation of the corresponding tetrahydroquinoline. This transformation can be achieved through catalytic hydrogenation, for example, using palladium on carbon. Another effective method involves the use of hydrosilanes in the presence of a proton source like ethanol, catalyzed by gold nanoparticles supported on titanium dioxide. researchgate.net This method has been shown to be highly efficient for the reduction of 8-methoxyquinoline (B1362559) to 8-methoxy-1,2,3,4-tetrahydroquinoline. researchgate.net

The choice of reducing agent can be critical. While phenyldimethylsilane has proven effective, other reagents like triethylsilane and ammonia (B1221849) borane (B79455) have shown inferior results in certain catalytic systems. researchgate.net Iron-catalyzed hydroboration has also been explored for the reduction of N-heteroarenes, including 8-methoxyquinoline. chemrxiv.org In this case, a mixture of 1,4- and 1,2-hydroboration products was observed. chemrxiv.org

The aldehyde group in derivatives like 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde can be selectively reduced to an alcohol using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Table 2: Examples of Reductive Pathways of Methoxyquinoline Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| 8-(Benzyloxy)-2-methoxyquinoline | Catalytic hydrogenation (Pd/C) | Tetrahydroquinoline derivative | |

| 8-Methoxyquinoline | Phenyldimethylsilane, Ethanol, Au/TiO₂ | 8-Methoxy-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 8-Methoxyquinoline | Iron catalyst, HBpin | 1,4- and 1,2-hydroboration products | chemrxiv.org |

| 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde | Sodium borohydride or Lithium aluminum hydride | Corresponding alcohol | smolecule.com |

Stereochemical Aspects in Methoxyquinoline Reactions

The stereochemistry of reactions involving methoxyquinoline derivatives is an important consideration, particularly in the synthesis of chiral molecules. For instance, in the reduction of 8-methoxyquinoline using hydrosilane and ethanol, mechanistic studies revealed the stereoselective addition of two hydride ions to positions C2 and C4 of the quinoline ring, and two protons to C3 and the nitrogen atom. researchgate.net

In the context of Ugi-azide reactions involving 6-methoxyquinolin-8-amine, the introduction of bulky and lipophilic side chains had a positive impact on the biological activity of the products, suggesting that stereochemical factors could be relevant. mdpi.com However, a direct comparison with a naphthyl analogue indicated that other electronic or conformational effects might also play a significant role. mdpi.com

Reaction Kinetics and Thermodynamic Studies of Methoxyquinoline Derivatives

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of methoxyquinoline derivatives. Research on the complex formation between o-phenylenediamine (B120857) and palladium(II) in the presence of 8-hydroxyquinoline (B1678124) has determined the reaction kinetics and thermodynamic parameters such as activation energy, enthalpy, entropy, and Gibbs free energy. researchgate.net

Studies on flavylium (B80283) compounds, which can be related to quinoline systems, have shown that pH plays a crucial role in the reaction network interconverting different species like flavylium cations, chalcones, and flavanones. rsc.org The kinetics of these interconversions can be precisely controlled by pH jumps. rsc.org

The influence of aromatic donor end groups, such as methoxy-substituted aromatics, on the thermodynamics and kinetics of complex formation with alkali metal ions has also been investigated in the context of open-chain polyethers. acs.org

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The interconversion of functional groups on the methoxyquinoline core is a key aspect of its synthetic utility. The conversion of a hydroxyl group to a methoxy group is a common transformation, often achieved by methylation with reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. bsu.edu Conversely, demethylation of a methoxy group to a hydroxyl group can be challenging, with reagents like boron tribromide or hydrochloric acid sometimes giving low yields. acs.org

Nucleophilic aromatic substitution is another important reaction type. For example, the chlorine atom in 2-chloro-8-methoxyquinoline can be displaced by nucleophiles like amines or thiols. The aldehyde group can undergo condensation reactions with amines to form imines. smolecule.com

Mechanistic details of Suzuki coupling reactions involving bromo-methoxyquinolines have been studied, highlighting the importance of the choice of coupling partners (boronic acid vs. bromo derivative) for successful synthesis. acs.org The mechanism of iron-catalyzed hydroboration of nitriles has been investigated through kinetic studies and DFT calculations, revealing a catalytic cycle that does not involve B-H bond activation in the rate-determining step. chemrxiv.org

Spectroscopic and Structural Characterization of Methoxyquinoline Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete structural assignment can be achieved.

The ¹H and ¹³C NMR spectra provide direct insight into the chemical environment of the hydrogen and carbon atoms within a molecule. For dimethoxyquinoline derivatives, the positions of the methoxy (B1213986) groups significantly influence the chemical shifts of the aromatic protons and carbons. In the case of the closely related isomer, 6,8-dimethoxyquinoline (B1356820), specific signals can be observed that are characteristic of the substitution pattern. researchgate.net

The proton NMR spectrum shows distinct signals for the aromatic protons on the quinoline (B57606) core and the methyl protons of the methoxy groups. researchgate.net For instance, in 6,8-dimethoxyquinoline, the methoxy groups appear as sharp singlets, while the aromatic protons exhibit characteristic doublet and doublet of doublets patterns due to spin-spin coupling with adjacent protons. researchgate.net

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom, including the quaternary carbons which are not observable in the ¹H NMR spectrum. The carbons bearing the electron-donating methoxy groups are typically shifted to higher field (lower ppm values) compared to the unsubstituted quinoline. researchgate.netgelisim.edu.tr

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 8.57 | 146.5 | d, J = 4.0 |

| H-3 | 7.14 | 121.9 | dd, J = 4.1, 8.2 |

| H-4 | 7.75 | 134.5 | d, J = 8.2 |

| H-5 | 6.5 | 101.0 | d |

| H-6 | - | 158.1 | - |

| H-7 | 6.4 | 96.7 | d |

| H-8 | - | 156.1 | - |

| C-4a | - | 136.7 | - |

| C-8a | - | 129.8 | - |

| 6-OCH₃ | 3.85 | 55.3 | s |

| 8-OCH₃ | 3.68 | 55.8 | s |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 8-methoxy-2-methoxyquinoline, COSY would confirm the connectivity of protons H-3 and H-4, as well as the protons on the benzene (B151609) ring portion of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the ¹³C signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons. gelisim.edu.tr

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons by observing their long-range couplings to nearby protons. For example, the protons of the methoxy groups would show correlations to the C-2 and C-8 carbons, confirming their positions. gelisim.edu.tr

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. tanta.edu.eg The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups. tanta.edu.egnih.gov

The IR spectrum of a methoxyquinoline derivative is characterized by several key absorption bands. For the related 8-methoxyquinoline (B1362559), a -CH stretching vibration is observed around 3049 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations typically appear in the 1570-1600 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C-H bending vibrations are also identifiable in the fingerprint region (1110-712 cm⁻¹). researchgate.net Crucially, the C-O stretching vibrations of the methoxy groups are expected to produce strong bands, often found in the 1250-1050 cm⁻¹ range. scirp.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Compound | Source |

|---|---|---|---|

| Aromatic C-H Stretch | 3049 | 8-Methoxyquinoline | researchgate.net |

| Aliphatic C-H Stretch (Methoxy) | 2958-2850 | 6,8-dimethoxyquinoline | researchgate.net |

| Aromatic C=C Stretch | 1620-1570 | 6,8-dimethoxyquinoline, 8-Methoxyquinoline | researchgate.netresearchgate.net |

| C-O Stretch (Aryl Ether) | 1261-1216 | 6,8-dimethoxyquinoline | researchgate.net |

| Aromatic C-H Bend | 1110-712 | 8-Methoxyquinoline | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula. rsc.org

For methoxyquinolines, electron impact ionization typically results in an intense molecular ion (M⁺) peak, confirming the molecular weight. cdnsciencepub.comcdnsciencepub.com The fragmentation of these compounds is characterized by two primary pathways involving the methoxy group: the loss of a formyl radical (CHO·) to give an [M-29] fragment, and the loss of a methoxy radical (CH₂O) to give an [M-30] fragment. cdnsciencepub.com

Notably, 2- and 8-methoxyquinoline isomers exhibit an intense [M-1] peak, which is attributed to the loss of a hydrogen atom from the methyl group. This fragmentation is believed to be stabilized by the proximate nitrogen atom in the quinoline ring. cdnsciencepub.comcdnsciencepub.com This characteristic fragmentation is a key identifier for methoxy groups at the 8-position. cdnsciencepub.com

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, leading to the promotion of electrons to higher energy orbitals. These techniques provide information about the electronic structure and conjugated systems within the molecule.

The UV-Vis absorption spectra of methoxyquinoline derivatives are typically characterized by multiple absorption bands in the 200-400 nm range. These absorptions are primarily due to π–π* electronic transitions within the conjugated aromatic quinoline ring system. researchgate.netmdpi.com The position and intensity of these bands are influenced by the substitution pattern on the quinoline core.

For example, studies on 4-methoxyquinoline (B1582177) derivatives show intense absorption peaks between 310–350 nm, attributed to the π–π* transition of the conjugated quinoline ring. mdpi.com A lower energy band, often associated with charge transfer character, can also be observed. mdpi.com The solvent environment can also influence the absorption maxima, a phenomenon known as solvatochromism, which can provide further insights into the electronic nature of the ground and excited states.

| Compound Type | Absorption Region (λmax, nm) | Transition Type | Source |

|---|---|---|---|

| 4-Methoxyquinoline derivatives | 310-350 | π–π | mdpi.com |

| 8-Hydroxyquinoline (B1678124) | ~234, ~308 | π–π, n–π* | researchgate.net |

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yield Determinations

The fluorescence properties of methoxyquinoline derivatives are of significant interest for applications such as fluorescent probes. chemimpex.com The quantum yield, a measure of the efficiency of photon emission, is a key parameter in characterizing these compounds. For instance, a complex derivative, tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA), demonstrates superior qualities as a fluorescent zinc probe, exhibiting a high quantum yield (ΦZn = 0.51) upon complexation. nih.govresearchgate.net This high efficiency is attributed to the specific steric and electronic effects of the 8-methoxy substituents. nih.govresearchgate.net In contrast, the related 6-methoxy derivative shows a much smaller fluorescence intensity, with its zinc complex having a quantum yield of only 0.027. nih.gov This highlights the profound impact of the methoxy group's position on the quinoline ring on the compound's photophysical behavior.

Table 1: Fluorescence Quantum Yield of Methoxyquinoline Derivatives

| Compound/Complex | Quantum Yield (Φ) | Conditions |

|---|---|---|

| [Zn(tris(8-methoxy-2-quinolylmethyl)amine)]²⁺ | 0.51 | - |

This table presents selected fluorescence quantum yield data for methoxyquinoline derivatives to illustrate the impact of substituent position.

The nature of the substituent at the oxygen atom on the quinoline core significantly modulates the fluorescence intensity. researchgate.netmdpi.com Studies comparing different ether and ester derivatives of 8-hydroxyquinoline have shown a clear dependence of spectral properties on the O-substituent. researchgate.netmdpi.com

Specifically, ether derivatives of 8-hydroxyquinoline are known to exhibit higher fluorescence compared to the parent compound, a phenomenon attributed to the inhibition of the excited-state proton transfer (ESPT) process. mdpi.com When comparing ether derivatives, the length of the alkyl chain can influence fluorescence, with 8-octyloxyquinoline showing higher fluorescence intensity than 8-methoxyquinoline. researchgate.netmdpi.com Conversely, ester derivatives of 8-hydroxyquinoline display significantly less fluorescence. researchgate.netmdpi.com This demonstrates that the electronic nature of the group attached to the quinoline oxygen is a critical determinant of the molecule's emissive properties. The introduction of methoxy groups at various positions can also have a substantial effect on emission, which can be explained by the differing inductive and mesomeric electronic effects they impart. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into conformation and intermolecular forces that govern the solid-state architecture of methoxyquinoline derivatives.

The crystal packing of methoxyquinoline derivatives is stabilized by a variety of weak intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. researchgate.netnih.gov

For derivatives of 2-methoxyquinoline (B1583196), these analyses reveal that van der Waals interactions and hydrogen bonding are the primary forces in crystal packing. nih.gov A detailed Hirshfeld analysis of a 2-methoxyquinoline derivative showed that H···H contacts are the most significant, contributing to 43.8% of the total Hirshfeld surface. nih.gov Other important interactions include C···H/H···C (14.3%), N···H/H···N (14.1%), and O···H/H···O (9.9%). nih.gov In the crystal structure of 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline, H···H contacts are also dominant, accounting for 65.9% of the interactions. iucr.org

In addition to these contacts, C—H···π interactions are observed, linking molecules into chains or ribbons. iucr.org Furthermore, π-π stacking interactions play a crucial role in the solid-state structures of many methoxyquinoline-containing compounds. researchgate.netacs.org These interactions can occur between adjacent 8-methoxyquinoline rings with centroid-centroid distances measured at approximately 3.50 Å to 3.88 Å. acs.orgnih.govnih.gov These combined forces result in complex and stable three-dimensional supramolecular architectures. nih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Methoxyquinoline Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 43.8 |

| C···H/H···C | 14.3 |

| N···H/H···N | 14.1 |

Data derived from the analysis of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, illustrating typical interaction distributions in related systems. nih.gov

The conformation of methoxyquinoline derivatives in the solid state is dictated by the steric and electronic demands of their constituent parts. The quinoline ring system itself is typically planar or near-planar. nih.gov However, substituents can adopt various orientations relative to this plane.

In the crystal structure of 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline, the entire molecule adopts a curved shape. iucr.org The quinoline moiety's mean plane is significantly inclined relative to the phenyl ring of the benzyl (B1604629) group, with a dihedral angle of 69.47°. iucr.org In other complex linear molecules containing 8-methoxyquinoline units, the mean plane of the quinoline ring can be twisted by as much as 119.2° relative to the central conjugated core. acs.org The methoxy group itself is often nearly coplanar with the quinoline ring system. nih.gov In more complex fused systems, such as 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione, the non-aromatic portion of the fused ring system adopts a sofa conformation. nih.govresearchgate.net These varied conformations highlight the structural flexibility of molecules incorporating the this compound framework.

Computational and Theoretical Studies on Methoxyquinoline Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for studying complex organic molecules like methoxyquinoline derivatives. irjweb.com DFT calculations can predict molecular geometries, vibrational frequencies, electronic transitions, and various reactivity descriptors. scirp.orgresearchgate.net

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO energies)

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy configuration. irjweb.com Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters like bond lengths and bond angles. researchgate.netsemanticscholar.org These calculated parameters can then be compared with experimental data, often showing good agreement. scirp.org

Once the geometry is optimized, the electronic structure can be analyzed. A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy for electronic excitation. semanticscholar.org This energy gap is also instrumental in understanding charge transfer interactions within the molecule, which can be responsible for its bioactivity. scirp.org

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A low value suggests high chemical reactivity and potential for intramolecular charge transfer. scirp.orgsemanticscholar.org |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR chemical shifts)

DFT calculations are widely used to predict various spectroscopic properties, providing a powerful complement to experimental characterization. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to aid in the assignment of electronic transitions. scirp.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an experimental FT-IR spectrum. scielo.org.za By analyzing the vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as stretching or bending of particular bonds (e.g., C=C, C-H, C-O). scielo.org.za

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov The calculated chemical shifts are typically compared to experimental values to confirm the molecular structure. This theoretical approach is invaluable for assigning signals in complex spectra and for understanding how the electronic environment influences the magnetic shielding of each nucleus. researchgate.netnih.gov

| Spectroscopic Technique | Predicted Property | Computational Method |

| UV-Vis | Absorption Wavelengths (λmax), Excitation Energies | Time-Dependent DFT (TD-DFT) nih.gov |

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) scielo.org.za |

| NMR | Chemical Shifts (δ, ppm) for ¹H and ¹³C | DFT with Gauge-Including Atomic Orbital (GIAO) nih.gov |

Analysis of Reactivity and Reaction Selectivity

DFT provides a framework for calculating various "reactivity descriptors" that help in understanding and predicting the chemical behavior of molecules. mdpi.comresearchgate.net These descriptors can identify the most reactive sites within a molecule and predict its susceptibility to electrophilic or nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It visually indicates the charge distribution, with red regions representing negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global descriptors can be calculated, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). irjweb.com Chemical hardness measures the resistance of a molecule to change its electron distribution; a "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. semanticscholar.org

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors like the Fukui function can pinpoint reactivity at specific atomic sites. nih.gov The Fukui function helps identify which atoms are most likely to act as nucleophilic (f+), electrophilic (f-), or radical (f0) centers in a reaction, thereby predicting regioselectivity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This method is a cornerstone of rational drug design, as it allows for the prediction of the activity of new, unsynthesized compounds. frontiersin.orgnih.gov

Development of 2D- and 3D-QSAR Models for Correlating Structural Descriptors with In Vitro Biological Activity

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimental biological activity, such as the inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). sphinxsai.commdpi.com

2D-QSAR: These models use descriptors derived from the 2D representation of a molecule, such as topological and physicochemical properties. sphinxsai.com A common method for building 2D-QSAR models is multiple linear regression (MLR), which generates an equation linking the biological activity to the most relevant descriptors. sphinxsai.com For a series of 8-methoxy quinoline (B57606) derivatives studied as inhibitors of Mycobacterium tuberculosis H37RV, a 2D-QSAR model was successfully generated to explain their inhibitory activities. sphinxsai.com

3D-QSAR: These models consider the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. nih.gov These techniques calculate steric and electrostatic fields around the aligned molecules and correlate these field values with biological activity. The results are often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. mdpi.comfrontiersin.org

The development process involves selecting a dataset of compounds, calculating descriptors, dividing the data into a training set (to build the model) and a test set (to validate it), and then using statistical methods to build and evaluate the model's predictive power. nih.gov Key statistical parameters for validation include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.govsphinxsai.com

| Model Type | Key Feature | Common Method(s) | Output |

| 2D-QSAR | Uses 2D structural information | Multiple Linear Regression (MLR) sphinxsai.com | A mathematical equation correlating descriptors to activity. |

| 3D-QSAR | Uses 3D structural and field information | CoMFA, CoMSIA nih.govmdpi.com | Contour maps indicating favorable/unfavorable regions for activity. |

Evaluation of Physicochemical and Topological Descriptors in Predictive Models

The success of any QSAR model depends heavily on the choice of molecular descriptors. frontiersin.org These descriptors are numerical values that encode different aspects of a molecule's structure and properties. frontiersin.org They can be broadly categorized as follows:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), molecular weight, and electronic properties (e.g., HOMO/LUMO energies, dipole moment). frontiersin.orgfrontiersin.org These descriptors are crucial for modeling how a drug might interact with a biological system, including its absorption and binding to a receptor. nih.gov

Topological Descriptors: Also known as structural or constitutional descriptors, these are derived from the 2D graph representation of a molecule. nih.govunige.org They quantify aspects like molecular size, shape, branching, and atom connectivity. Examples include the Wiener index, Zagreb indices, and electro-topological state (E-state) indices. frontiersin.orgfrontiersin.org In a QSAR study on 8-methoxy quinoline derivatives, descriptors related to the electro-topological state (SssOcount) and atom-pair counts (T_T_O_7) were found to be important for predicting antitubercular activity. sphinxsai.com

The selection and combination of these descriptors are critical for building a robust and predictive QSAR model that can provide valuable insights for designing new, more potent compounds. sphinxsai.com

Statistical Validation of QSAR Models

The reliability and predictive power of Quantitative Structure-Activity Relationship (QSAR) models are critically dependent on rigorous statistical validation. derpharmachemica.comresearchgate.net Validation ensures that the developed model is robust, not a result of chance correlation, and can accurately predict the activity of new, untested compounds. derpharmachemica.comnih.gov Several methods are employed for this purpose, broadly categorized into internal and external validation techniques. derpharmachemica.comnih.gov

Internal validation assesses the stability and robustness of a model using the training set data from which it was derived. derpharmachemica.com A widely used internal validation technique is cross-validation. nih.gov In this method, the dataset is divided into several subsets. The model is then trained on some of the subsets and tested on the remaining one, a process that is repeated until every subset has served as the test set. Common forms include leave-one-out (LOO) and leave-many-out (LMO) cross-validation. nih.gov The predictive ability is often quantified by the cross-validated squared correlation coefficient (q²). A high q² value is indicative of a model with good predictive capacity.

External validation provides a more stringent test of a model's predictive ability by using a set of compounds (the test set) that was not used in the model's development. nih.govd-nb.info The model's performance on this external set is evaluated using parameters like the predictive squared correlation coefficient (R²_pred). nih.gov This process helps to ascertain the model's generalizability to new chemical entities. nih.gov

In a QSAR study on a series of 8-methoxy quinoline derivatives as inhibitors of H37Rv (MTB), multiple linear regression models were generated and subjected to statistical validation. sphinxsai.com The quality of the models was assessed using various statistical parameters. For the selected model, the squared correlation coefficient (r²) was 0.76, indicating that 76% of the variance in the inhibitory activity could be explained by the model. sphinxsai.com The statistical significance of the model was further supported by a low standard error of estimate.

Below is a table summarizing the statistical validation parameters for a representative QSAR model developed for 8-methoxy quinoline derivatives. sphinxsai.com

| Parameter | Value | Description |

|---|---|---|

| r² (Squared Correlation Coefficient) | 0.76 | Measures the goodness of fit of the model to the training data. |

| q² (Cross-validated r²) | - | Assesses the predictive power of the model through internal cross-validation. |

| F-test (Fischer's value) | - | Indicates the statistical significance of the regression model. |

| r²_pred (Predictive r²) | - | Evaluates the model's ability to predict the activity of an external test set. |

Data for q², F-test, and r²_pred were not specified in the available search results for this specific study.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Interactions

Molecular Dynamics (MD) simulations have become a powerful tool in computational chemistry and drug discovery to explore the dynamic nature of molecules and their interactions with biological targets. scholaris.cagithub.io This technique simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net By doing so, MD simulations can provide detailed insights into the conformational landscapes of flexible molecules like 8-Methoxy-2-methoxyquinoline and elucidate the intricacies of their binding interactions with receptors. scholaris.cagithub.io

The conformational landscape of a molecule refers to the collection of all possible three-dimensional arrangements of its atoms. scholaris.ca For drug-like molecules, understanding this landscape is crucial as the biological activity often depends on the molecule adopting a specific conformation to fit into a binding site. scholaris.ca MD simulations can sample a vast number of conformations, allowing researchers to identify low-energy, stable conformations that are likely to be biologically relevant. scholaris.camdpi.com This is particularly important for molecules with rotatable bonds, such as the methoxy (B1213986) groups in this compound, which can lead to a variety of spatial arrangements.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a leading computational method for investigating the electronic excited states of molecules. semanticscholar.orgrsc.org It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to the interaction of molecules with light, such as electronic absorption and emission spectra. semanticscholar.orgrsc.orgchemrxiv.org This makes TD-DFT a valuable tool for understanding the photophysical and photochemical behavior of compounds like this compound. researchgate.net

The primary application of TD-DFT is the calculation of vertical excitation energies, which correspond to the energy difference between the ground electronic state and an excited state at the ground-state geometry. chemrxiv.org These excitation energies are directly related to the positions of absorption bands in a UV-Vis spectrum. rsc.org TD-DFT also provides oscillator strengths for each electronic transition, which are related to the intensity of the corresponding absorption bands. cnr.it By simulating the electronic spectrum, TD-DFT can aid in the interpretation of experimental spectra and help to assign specific absorption bands to particular electronic transitions, such as π → π* or n → π* transitions. rsc.org

Beyond absorption spectra, TD-DFT can be used to calculate a range of other excited-state properties. semanticscholar.orgnih.gov This includes the geometry of the molecule in its excited state, which can differ significantly from its ground-state geometry. nih.gov By optimizing the geometry of the excited state, one can calculate emission energies (fluorescence), which correspond to the energy released when the molecule returns from the excited state to the ground state. nih.gov Other properties that can be investigated include excited-state dipole moments and charge-transfer characteristics. semanticscholar.org For quinoline derivatives, TD-DFT calculations have been successfully employed to analyze the molecular orbitals involved in electronic transitions and to correlate theoretical results with experimental UV-Vis spectra. rsc.org

A summary of properties that can be calculated using TD-DFT is provided in the table below.

| Property | Description |

|---|---|

| Excitation Energies | Energies of electronic transitions from the ground state to excited states, corresponding to absorption wavelengths. |

| Oscillator Strengths | Theoretical intensities of electronic transitions, corresponding to the strength of absorption bands. |

| Excited-State Geometries | The optimized molecular structure in an electronically excited state. |

| Emission Energies | Energies of light emitted upon relaxation from an excited state to the ground state (fluorescence). |

Comparative Theoretical Studies with Positional Isomers and Analogues

Comparative theoretical studies are a powerful approach to understanding how subtle changes in molecular structure can influence the chemical and physical properties of a compound. By using computational methods like Density Functional Theory (DFT), researchers can systematically investigate the effects of altering the position of a substituent or making other small structural modifications. scirp.orgchemrxiv.org In the context of this compound, such studies would involve comparing its calculated properties with those of its positional isomers (e.g., where the methoxy groups are at different positions on the quinoline ring) and other structural analogues.

One of the key aspects of these comparative studies is the analysis of molecular structure and stability. researchgate.net DFT calculations can provide highly accurate optimized geometries, allowing for a detailed comparison of bond lengths, bond angles, and dihedral angles between different isomers. scirp.org By calculating the total electronic energies of the isomers, their relative stabilities can be determined. nih.gov This information is crucial for understanding which isomers are more likely to be formed in a chemical reaction and which are more thermodynamically stable.

Furthermore, comparative DFT studies can shed light on the electronic properties of isomers and analogues. researchgate.net By analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict how changes in structure will affect the reactivity and spectroscopic properties of the molecules. scirp.orgnih.gov For example, a comparison of the HOMO-LUMO energy gaps of different methoxyquinoline isomers could provide insights into their relative kinetic stability and the wavelengths at which they are likely to absorb light. researchgate.net Such theoretical investigations have been applied to various quinoline derivatives to understand their structural and electronic characteristics. researchgate.netresearchgate.net

Applications of Methoxyquinoline Derivatives in Advanced Chemical and Materials Science Research

Coordination Chemistry and Ligand Design

The presence of both a nitrogen atom within the heterocyclic ring and an oxygen atom in the methoxy (B1213986) group at the 8-position allows methoxyquinoline derivatives to function as effective bidentate ligands. This chelating ability is fundamental to their role in coordination chemistry, enabling the formation of stable and functional metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., with Mn(II), Fe(II), Zn(II))

The synthesis of metal complexes with quinoline-based ligands is a well-established area of study. Generally, these complexes are prepared by reacting a salt of the desired metal ion, such as manganese(II), iron(II), or zinc(II), with the methoxyquinoline ligand in an appropriate solvent. The stoichiometry of the reaction typically results in complexes with a 1:2 or 1:3 metal-to-ligand ratio, depending on the coordination number and oxidation state of the central metal ion. scirp.orgjchemlett.com For instance, divalent metal ions commonly form complexes formulated as [M(L)₂], where 'L' represents the deprotonated quinoline (B57606) ligand. jchemlett.com

A comprehensive characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:

Elemental Analysis: To confirm the empirical formula and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation with the metal ion.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides insights into its geometry. Absorption bands in the spectra correspond to n→π* and π→π* transitions. scirp.org

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and determine the presence of coordinated or solvated water molecules.

Molar Conductivity Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature. jchemlett.com

Based on studies of analogous 8-hydroxyquinoline (B1678124) systems, the geometry of the resulting complexes can be predicted. For example, copper(II) complexes often adopt a square-planar geometry, while other divalent ions like Co(II) and Ni(II) may form octahedral complexes by coordinating with additional solvent molecules, such as water. scirp.org

Table 1: General Characteristics of Metal(II) Complexes with Quinoline-Type Ligands

| Metal Ion | Typical M:L Ratio | Common Proposed Geometry |

|---|---|---|

| Mn(II) | 1:2 | Octahedral |

| Fe(II) | 1:2 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Cu(II) | 1:2 | Square-Planar |

Investigation of Coordination Modes and Ligand Binding Affinity

8-Methoxyquinoline (B1362559) and its derivatives typically act as monoprotic, bidentate chelating agents. scirp.org Coordination with a metal ion occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group at the 8-position. This dual coordination forms a stable five-membered ring structure with the metal center, a key factor in the high stability of these complexes. jchemlett.com

The binding affinity of these ligands for different metal ions is a critical parameter. Studies on similar systems, such as a 5-nitro-8-hydroxyquinoline-proline hybrid, have established a relative affinity order for essential metal ions at physiological pH to be Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com This selectivity is vital for applications like the design of chemosensors, where the ligand must preferentially bind to a specific target ion. Spectroscopic techniques, including UV-Vis, circular dichroism, and Nuclear Magnetic Resonance (NMR), are employed to study the formation of mono-, bis-, and sometimes tris-complexes in solution and to quantify their stability constants. mdpi.com

Catalytic Applications of Methoxyquinoline-Metal Complexes

Transition metal complexes are foundational to the field of catalysis. The introduction of main group metal and metalloid compounds as supporting ligands can create unique electronic and steric environments around the transition metal center. rsc.org Similarly, organic ligands like methoxyquinolines can be tailored to influence the catalytic activity and selectivity of the metal complex. These ligands can stabilize the metal center in various oxidation states and create a specific coordination sphere that facilitates desired chemical transformations. rsc.org The unique properties endowed by these supporting ligands can lead to remarkable catalytic activity and novel molecular transformations not easily achievable with standard organic ligands. rsc.org

Design and Study of Fluorescent Chemosensors for Metal Ions (e.g., Zn²⁺, Al³⁺)

Quinoline derivatives are excellent platforms for the development of fluorescent chemosensors for detecting metal ions. researchgate.net The 8-methoxyquinoline moiety, in particular, has been incorporated into advanced sensor designs. researchgate.net A notable example is a sensor inspired by the Green Fluorescent Protein (GFP) chromophore, which uses an 8-methoxyquinoline unit to achieve selective detection of Zn²⁺ ions. researchgate.net

These sensors often operate on a "turn-on" mechanism based on chelation-enhanced fluorescence (CHEF). nih.gov In the absence of the target metal ion, the fluorescence of the molecule is quenched through processes like photoinduced electron transfer (PET) or free rotation around single bonds. Upon binding to a metal ion like Zn²⁺, these non-radiative decay pathways are blocked. This "locking" of the molecular structure restricts intramolecular rotation and inhibits PET, causing a significant increase in fluorescence intensity. researchgate.netnih.gov The GFP-inspired sensor featuring the 8-methoxyquinoline moiety, for instance, exhibits a 37-fold enhancement in fluorescence upon binding with Zn²⁺. researchgate.net Such sensors are valuable tools for detecting metal ions in biological and environmental samples. mdpi.com

Table 2: Performance of a GFP-Inspired 8-Methoxyquinoline-Derived Fluorescent Sensor

| Property | Value |

|---|---|

| Target Ion | Zn²⁺ |

| Fluorescence Enhancement | 37-fold |

| Excitation Maximum (λ_ex) | 440 nm |

| Emission Maximum (λ_em) | 505 nm |

Data sourced from a study on a specific GFP-inspired sensor containing the 8-methoxyquinoline moiety. researchgate.net

Materials Science Applications

The photophysical and electronic properties that make methoxyquinoline derivatives useful as chemosensors also make them excellent candidates for applications in materials science, especially in the field of optoelectronics.

Role in the Synthesis and Performance of Organic Light-Emitting Diodes (OLEDs)

Metal complexes of quinoline derivatives are cornerstone materials in OLED technology. The most famous example is tris(8-hydroxyquinolinato)aluminium(III) (Alq₃), which is widely used as a robust electron-transporting and emissive material in OLEDs. scirp.org Building on this success, researchers have explored a wide range of derivatives to tune the performance and color of OLED devices.

Table 3: Performance Data for an OLED with a Methoxy-Substituted Styrylquinoline Zinc Complex Active Layer

| Parameter | Value |

|---|---|

| Emission Color | Yellow |

| Emission Peak (EL) | 578 nm |

| Maximum Brightness | 2244 cd/m² |

| Maximum Current Efficiency | 1.24 cd/A |

Data sourced from a study on an OLED using a ZnStq_OCH₃:PVK active layer. mdpi.com

Development of Novel Functional Materials Based on Methoxyquinoline Scaffolds

Research into the application of 8-Methoxy-2-methoxyquinoline in the development of novel functional materials, such as organic light-emitting diodes (OLEDs), organic semiconductors, and specialized polymers, is an emerging area. While the broader class of quinoline derivatives has shown significant promise in these applications, specific research findings on this compound are not extensively documented in publicly available literature.

Derivatives of 8-hydroxyquinoline, a related compound, have been widely investigated as electron-transporting and emissive materials in OLEDs. For instance, tris(8-hydroxyquinoline)aluminum (Alq3) is a well-known example used in early OLED technology. The introduction of methoxy groups can, in theory, modulate the electronic properties of the quinoline core, potentially leading to materials with tailored charge transport and luminescent characteristics. However, detailed studies specifically employing the this compound scaffold for these purposes are not readily found.

Similarly, in the field of organic semiconductors, while various quinoline-based molecules are being explored, the specific contributions of this compound remain an area for future investigation. The development of polymers incorporating this moiety for enhanced chemical resistance or stability is also a plausible yet underexplored research avenue.

Analytical Chemistry Applications

In the realm of analytical chemistry, methoxyquinoline derivatives have demonstrated utility as reagents for the detection and quantification of metal ions.

Recent research has highlighted the potential of 8-methoxyquinoline derivatives as fluorescent sensors for metal ions. A notable example is a Green Fluorescent Protein (GFP)-inspired sensor developed for the detection of Zinc ions (Zn²⁺) using an 8-methoxyquinoline moiety. This sensor exhibits a significant fluorescence enhancement upon binding with Zn²⁺, making it a promising tool for two-photon microscopy and other biological applications. researchgate.netresearchgate.net

The key performance indicators of this 8-methoxyquinoline-derived fluorescent sensor are summarized in the table below:

| Property | Value |

| Fluorescence Enhancement | 37-fold |

| Excitation Maximum (λex) | 440 nm |

| Emission Maximum (λem) | 505 nm |

| Two-Photon Cross-Section | 73 GM at 880 nm |

This "turn-on" fluorescence is attributed to a process known as Photoinduced Electron Transfer (PeT) inhibition upon complexation with the metal ion. researchgate.net The high sensitivity and selectivity of such sensors underscore the potential of the 8-methoxyquinoline scaffold in the design of advanced analytical reagents.

While the application of this specific derivative in metal ion detection is evident, its use in complexometric titrations has not been reported in the available literature. Complexometric titrations typically rely on chelating agents that form stable, stoichiometric complexes with metal ions, and while 8-hydroxyquinoline derivatives have been explored for this purpose, there is no specific information on the use of this compound in this context. researchgate.net

Agrochemical Research Applications

The potential of quinoline derivatives in agriculture, particularly as herbicides, is an active area of research. However, specific studies on this compound are limited.